![molecular formula C10H8FN3O2S B2550552 2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide CAS No. 1105190-28-0](/img/structure/B2550552.png)
2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2-amine” was synthesized by base-catalyzed condensation of hydrazide derivative with carbon disulfide .Molecular Structure Analysis
The molecular formula of “2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide” is C10H8FN3O2S . Its molecular weight is 253.25 .Scientific Research Applications
Anticancer Activity
FMOM: has shown promise as an anticancer agent. Researchers have synthesized a unique series of oxadiazoles, including FMOM , and evaluated their activity against cancer cell lines. Notably, compound 7h demonstrated potent anticancer effects with IC50 values of 112.6 µg/ml (against MCF-7 cells) and 126.7 µg/ml (against KB cells) . Its low toxicity, as determined by MTT assay with normal cell lines, makes it an exciting candidate for further investigation.
Antibacterial Properties
Preliminary tests indicate that FMOM exhibits antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, Vibrio alginolyticus, Aeromonas hydrophila, and Bacillus subtilis . Its potential as an antibacterial agent warrants further exploration.
Antiviral Potential
Oxadiazoles, including FMOM , have been investigated for their antiviral properties. While specific studies on FMOM are limited, its structural features make it an interesting scaffold for antiviral drug development .
Anti-Inflammatory Activity
The presence of oxadiazole moieties often correlates with anti-inflammatory effects. Although direct evidence for FMOM is scarce, its structural similarity to other anti-inflammatory compounds suggests potential in this area .
Tyrosine Kinase Inhibition
Oxadiazoles have been explored as tyrosine kinase inhibitors, which play a crucial role in cancer signaling pathways. While more research is needed, FMOM could contribute to this field .
Oral Bioavailability Prediction
In silico analysis indicates that FMOM adheres to Lipinski’s rules of five, suggesting positive oral bioavailability . This property is essential for drug development.
Future Directions
Oxadiazole derivatives, including “2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide”, have shown promising properties for various applications like drug discovery, material science, and catalysis. Therefore, they are valuable tools in exploring new frontiers in scientific advancements. The focus of future research could be on further exploring the potential of these compounds in various applications .
properties
IUPAC Name |
2-fluoro-N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2S/c11-7-4-2-1-3-6(7)9(15)12-5-8-13-14-10(17)16-8/h1-4H,5H2,(H,12,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTNMNWEYLUXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NNC(=S)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide |
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